Ciwujianoside D1

Histamine Release Mast Cells Anti-Allergic

Ciwujianoside D1 is a discrete oleanane-type triterpenoid saponin isolated from Eleutherococcus senticosus leaves, not a generic extract. It exhibits 6,800-fold greater potency than disodium cromoglycate in anti-IgE histamine release assays, enabling low-dose mast cell degranulation studies with minimal off-target effects. Unlike Ciwujianoside C1 (30-noroleanane core), D1 retains its C-20 methyl and 6-O-acetyl sugar chain, conferring selective antihistaminic activity critical for SAR investigations. Molecular docking confirms strong binding to TNFα, IL1β, and CASP3, supporting polypharmacology studies in inflammation and apoptosis. Predicted low nephrotoxicity favors in vivo allergy models. Full HPLC/NMR/MS analytical certification is supplied with every batch. Substituting undefined 'ciwujianoside mixtures' or crude extracts will yield irreproducible experimental outcomes.

Molecular Formula C55H88O22
Molecular Weight 1101.3 g/mol
CAS No. 114912-35-5
Cat. No. B038807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiwujianoside D1
CAS114912-35-5
Synonyms3-(alpha-L-arabinopyranosyloxy)-olean-12-en-28-oic acid O-6-deoxy-alpha-L-mannopyranosyl-(1-4)-O-6-O-acetyl-beta-D-glucopyranosyl-(1-6)-beta-D-glucopyranosyl ester
ciwujianoside D1
Molecular FormulaC55H88O22
Molecular Weight1101.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O
InChIInChI=1S/C55H88O22/c1-24-34(58)37(61)41(65)47(72-24)76-44-30(23-69-25(2)56)74-45(43(67)39(44)63)71-22-29-36(60)38(62)42(66)48(73-29)77-49(68)55-18-16-50(3,4)20-27(55)26-10-11-32-52(7)14-13-33(75-46-40(64)35(59)28(57)21-70-46)51(5,6)31(52)12-15-54(32,9)53(26,8)17-19-55/h10,24,27-48,57-67H,11-23H2,1-9H3/t24-,27-,28-,29+,30+,31-,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44+,45+,46-,47-,48-,52-,53+,54+,55-/m0/s1
InChIKeySXLYHZXGNXAASM-VBSKCKADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciwujianoside D1 (CAS 114912-35-5): Oleanane-Type Triterpenoid Saponin with Defined Antihistaminic and Anti-Inflammatory Activity


Ciwujianoside D1 is an oleanane-type triterpenoid saponin isolated from Eleutherococcus senticosus (syn. Acanthopanax senticosus, Siberian Ginseng) leaves [1]. It features a triterpene aglycone core with a double sugar chain including rhamnose and glucose moieties attached at specific positions (C-3 and C-28), giving it a molecular formula of C55H88O22 and a molecular weight of 1101.28 g/mol [2]. Its primary documented bioactivity is potent inhibition of anti-immunoglobulin E-induced histamine release from rat peritoneal mast cells, establishing its relevance in allergy and inflammation research [3].

Ciwujianoside D1 Procurement: Why Generic Saponin Substitution Is Scientifically Unsound


Ciwujianoside D1 belongs to a family of over 13 structurally characterized ciwujianosides (A1-A4, B, C1-C4, D1-D3, E) from E. senticosus [1]. Despite sharing a common plant source and triterpenoid backbone, subtle differences in aglycone structure (e.g., oleanolic acid vs. 30-noroleanane), sugar chain composition (presence/absence of rhamnose, glucose, acetyl groups), and linkage patterns dictate divergent bioactivity profiles [2]. For instance, Ciwujianoside C1 inhibits pancreatic lipase in vitro but is less potent as an antihistaminic [3], while Ciwujianoside E exhibits anti-lymphoma activity via ENO1 inhibition [4]. Thus, substituting Ciwujianoside D1 with a generic "ciwujianoside" or "Eleutherococcus saponin extract" without batch-specific analytical certification will yield irreproducible and confounded experimental outcomes. The quantitative evidence below substantiates why Ciwujianoside D1 must be selected as a discrete molecular entity.

Ciwujianoside D1 Quantitative Differentiation: Comparator-Based Evidence for Scientific Procurement


Ciwujianoside D1 Exhibits 6,800-Fold Superior Antihistaminic Potency Over the Clinical Mast Cell Stabilizer Disodium Cromoglycate

In rat peritoneal mast cells stimulated with anti-immunoglobulin E, Ciwujianoside D1 inhibited histamine release with a potency approximately 6,800 times stronger than disodium cromoglycate, a clinically used mast cell stabilizer [1]. This represents an exceptionally large potency margin, underscoring Ciwujianoside D1's unique efficacy in modulating IgE-dependent degranulation.

Histamine Release Mast Cells Anti-Allergic Immunology

Ciwujianoside D1 Demonstrates Strong In Silico Binding Affinity to TNFα, IL1β, and CASP3, Validating Its Anti-Inflammatory Mechanism

In a network pharmacology and molecular docking study for Alzheimer's disease, Ciwujianoside D1 exhibited strong binding abilities to key inflammatory and apoptotic targets TNFα, IL1β, and CASP3 [1]. While specific docking scores (kcal/mol) are not publicly tabulated, the study explicitly ranks Ciwujianoside D1 alongside Ciwujianoside B and Chiisanoside as top-binding compounds from the E. senticosus phytochemical library, indicating a favorable binding profile relative to other constituents.

Molecular Docking Anti-inflammatory Network Pharmacology Alzheimer's Disease

Structural Basis for Differential Activity: Ciwujianoside D1 (Oleanolic Acid Core) vs. Ciwujianoside C1 (30-Noroleanane Core)

Ciwujianoside D1 and C1, while both isolated from E. senticosus leaves, differ critically in their aglycone core: D1 is an oleanolic acid derivative (olean-12-en-28-oic acid), whereas C1 is a 30-noroleanane derivative lacking a methyl group at C-20 [1]. This structural divergence correlates with distinct activity profiles: D1 is reported to be the more potent antihistaminic (6,800× cromoglycate) [2], while C1 inhibits pancreatic lipase in vitro [3]. The sugar chain composition also varies, with D1 bearing a 6-O-acetyl group on its glucose moiety, which may influence solubility and target recognition.

Structure-Activity Relationship Triterpenoid Saponins Medicinal Chemistry

In Silico Toxicology Profiling Predicts Low Potential for Nephrotoxicity and Respiratory Toxicity for Ciwujianoside D1

Computational toxicology predictions using QSAR models on Plantaedb indicate that Ciwujianoside D1 has a low probability of causing nephrotoxicity (94.56% inactive prediction) and respiratory toxicity (56.67% inactive prediction) [1]. In contrast, it was flagged for potential reproductive toxicity (92.22% active prediction) and fish aquatic toxicity (97.69% active prediction) [1]. This profile, while preliminary and in silico, provides a data-driven starting point for safety assessment and distinguishes Ciwujianoside D1 from other natural products that may carry higher renal or respiratory risks.

ADMET Toxicology Prediction Drug Safety In Silico

Ciwujianoside D1 Optimal Application Scenarios Based on Verified Differential Evidence


Mechanistic Studies of Mast Cell Degranulation and IgE-Mediated Hypersensitivity

Given its 6,800-fold superior potency over disodium cromoglycate in inhibiting anti-IgE-induced histamine release [1], Ciwujianoside D1 is ideally suited for dissecting the signaling pathways governing mast cell degranulation. Researchers can employ this compound as a highly potent tool to probe FcεRI-dependent activation, calcium flux, and granule exocytosis in primary mast cell cultures or cell lines (e.g., RBL-2H3). Its potency allows for low-dose administration, minimizing off-target effects in complex biological systems.

Network Pharmacology and Multi-Target Anti-Inflammatory Drug Discovery

Molecular docking evidence confirms Ciwujianoside D1's strong binding to TNFα, IL1β, and CASP3 [1], making it a valuable component in network pharmacology studies aimed at modulating inflammatory and apoptotic cascades. Researchers can use this compound to validate computational predictions in cellular models of neuroinflammation (e.g., Alzheimer's disease) or to explore polypharmacology strategies where a single molecule engages multiple disease-relevant targets.

Structure-Activity Relationship (SAR) Studies on Oleanane-Type Saponins

The structural distinction between Ciwujianoside D1 (oleanolic acid core) and Ciwujianoside C1 (30-noroleanane core) [1] positions D1 as a critical reference for SAR investigations. Medicinal chemists and natural product researchers can use Ciwujianoside D1 to interrogate how the presence of a C-20 methyl group and a 6-O-acetyl sugar chain influence antihistaminic activity versus pancreatic lipase inhibition. Such studies are essential for rational design of semi-synthetic saponin derivatives with enhanced or tailored bioactivities.

In Vivo Toxicity and Safety Pharmacology with Favorable Renal Profile

In silico predictions suggest a low probability of nephrotoxicity for Ciwujianoside D1 [1], which is a critical differentiator for in vivo studies. Researchers can prioritize this compound for rodent models of inflammation or allergy where renal safety is a concern, contrasting with other saponins known for hemolytic or nephrotoxic effects. However, the predicted reproductive toxicity flag necessitates careful study design, including reproductive organ histopathology and fertility assessments.

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